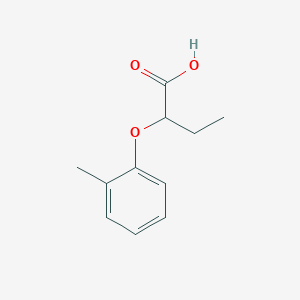

2-(2-Methylphenoxy)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCFDXGPIABNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401538, DTXSID80901324 | |

| Record name | 2-(2-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161790-50-7 | |

| Record name | 2-(2-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Methylphenoxy Butanoic Acid and Its Analogues

Established Strategies for the Construction of Aryloxyalkanoic Acid Skeletons

The fundamental structure of aryloxyalkanoic acids, including 2-(2-methylphenoxy)butanoic acid, is assembled through two primary transformations: the formation of the ether linkage and the construction of the carboxylic acid chain.

Etherification Reactions in Phenoxy Acid Synthesis

The Williamson ether synthesis is a cornerstone for the formation of the aryloxy ether bond. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of phenoxy acid synthesis, a phenoxide ion reacts with an alkyl halide bearing a carboxylic acid or a precursor group. wikipedia.orgfrancis-press.com The reaction typically proceeds via an SN2 mechanism, where the phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. wikipedia.org

For the synthesis of aryl ethers, the use of bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is common. jk-sci.com The choice of solvent is also critical, with dipolar aprotic solvents being preferred to minimize side reactions like dehydrohalogenation. jk-sci.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to enhance the solubility of the phenoxide and improve reaction rates. wikipedia.org

A typical procedure for preparing a phenoxyacetic acid involves reacting a phenol (B47542), like p-cresol, with chloroacetic acid in the presence of a base like sodium hydroxide. jocpr.com The reaction mixture is heated, and after acidification, the desired aryloxyacetic acid is extracted. jocpr.com

Chain Elongation Techniques for Butanoic Acid Formation

Once the phenoxy group is attached to a shorter alkyl chain, chain elongation techniques can be employed to form the butanoic acid moiety. One common approach involves the use of microbial chain elongation, a biotechnological process that extends the carbon chain of carboxylic acids. nih.govfrontiersin.orgnih.gov This process typically utilizes anaerobic bacteria that can convert shorter-chain carboxylic acids, such as acetate, into medium-chain carboxylic acids like butyrate (B1204436) and caproate through the reverse β-oxidation pathway. nih.govresearchgate.net

For instance, butyric acid can be produced from the elongation of acetate. nih.gov The process can be influenced by various factors, including the type of microbial culture, the substrate used (e.g., ethanol, lactic acid), and the reaction conditions such as pH. nih.govresearchgate.net While primarily a biological method, the principles of carbon chain elongation are also relevant in synthetic organic chemistry, where multi-carbon building blocks are sequentially added to construct the desired carbon skeleton.

A chemical approach to forming 2-methylbutanoic acid involves the hydrolysis of a corresponding ester, such as methyl ethyl acetoacetic ester, using a strong base like potassium hydroxide, followed by acidification. prepchem.com

Advanced Synthetic Routes for Substituted Phenoxybutanoic Acid Derivatives

Modern synthetic chemistry offers more sophisticated methods for preparing phenoxybutanoic acids, particularly for controlling stereochemistry and improving the environmental footprint of the synthesis.

Chiral Synthesis Approaches for Enantiomerically Pure this compound

Many biologically active aryloxyalkanoic acids are chiral, with one enantiomer often exhibiting significantly higher activity. For example, the (R)-(+)-enantiomer of the herbicide Mecoprop (B166265), 2-(4-chloro-2-methylphenoxy)propanoic acid, is the active form. clockss.org This necessitates the development of methods for synthesizing enantiomerically pure compounds.

One effective strategy is the kinetic resolution of a racemic mixture of the aryloxypropanoic acid. This can be achieved through enantioselective esterification, where a chiral catalyst is used to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomerically enriched acid and the corresponding ester. clockss.org For instance, the use of pivalic anhydride (B1165640) as an activating agent, a chiral acyl-transfer catalyst like (+)-benzotetramisole, and an achiral alcohol can effectively resolve racemic 2-aryloxypropanoic acids. clockss.org

Another approach involves the use of chiral auxiliaries or asymmetric catalysis to directly synthesize the desired enantiomer. While specific examples for this compound are not detailed in the provided results, the principles of asymmetric synthesis, such as the use of chiral ligands in metal-catalyzed reactions or organocatalysis, are widely applicable to this class of compounds. nih.gov

Green Chemistry Principles in Phenoxybutanoic Acid Synthesis

The pharmaceutical and agrochemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jddhs.comnih.govresearchgate.net This involves using safer solvents, reducing waste, and designing more energy-efficient processes. jddhs.commdpi.com

In the context of phenoxybutanoic acid synthesis, green approaches can include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.comijbpas.com For example, the synthesis of sertraline, a pharmaceutical, has been modified to use greener solvents, eliminating the need for hazardous reagents like titanium tetrachloride. ijbpas.com

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste. jddhs.comresearchgate.net Catalysts allow for reactions to occur under milder conditions and can often be recycled and reused. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.gov One-pot syntheses and multicomponent reactions are strategies that align with this principle. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or continuous flow processing to reduce reaction times and energy consumption. jddhs.commdpi.com

Catalytic Systems and Reaction Conditions in Phenoxybutanoic Acid Synthesis

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of phenoxybutanoic acid synthesis.

In the Williamson ether synthesis, various catalysts and conditions can be employed to optimize the reaction. While traditional methods often use stoichiometric amounts of strong bases, catalytic approaches are being developed. For instance, a catalytic Williamson ether synthesis has been reported that uses weak alkylating agents at high temperatures (above 300 °C), demonstrating the potential for more sustainable processes. researchgate.net The use of phase transfer catalysts is a well-established method to improve the reaction between the phenoxide and the alkyl halide, especially when dealing with different phases. wikipedia.org

For the synthesis of chiral compounds, catalytic asymmetric methods are paramount. Copper(I) complexes with chiral ligands, for example, have been used in the enantioselective 1,3-dipolar cycloaddition of azomethine ylides, a reaction that can be a key step in the synthesis of complex chiral molecules. nih.gov

Modern advancements also include photoredox catalysis, which can enable reactions under mild conditions. For example, a photochemical SN1 reaction has been developed as an alternative to the Williamson ether synthesis, using C-H precursors instead of alkyl halides. researchgate.net

Homogeneous and Heterogeneous Catalysis in Aryloxyalkanoic Acid Formation

The formation of aryloxyalkanoic acids, including this compound, is typically achieved through a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkanoic acid or its ester with a phenoxide. The efficiency and selectivity of this synthesis are often enhanced through the use of catalysis, which can be broadly categorized as either homogeneous or heterogeneous.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com For the synthesis of aryloxyalkanoic acids, this often involves the use of soluble bases or organometallic compounds to facilitate the reaction. youtube.com Acid catalysis, for instance, can accelerate reactions where protons are involved. youtube.com The key advantages of homogeneous catalysis include high selectivity and a good understanding of the reaction mechanisms, which allows for precise control over the formation of the desired product. youtube.com

Heterogeneous Catalysis: Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. youtube.com This approach offers significant advantages in industrial applications, primarily due to the ease of separating the catalyst from the reaction mixture, which allows for catalyst recycling and continuous processing. youtube.com

For aryloxyalkanoic acid synthesis, solid acid or base catalysts can be employed. The nature of the active sites on these solid catalysts is crucial. For example, solid acid catalysts can possess both Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors). youtube.com Techniques such as infrared spectroscopy of adsorbed probe molecules, like pyridine, can be used to distinguish between and quantify these different types of acid sites, which is vital for understanding and optimizing the catalytic activity. youtube.com

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. Methodologies like factorial design and response surface methodology (RSM) are powerful tools for systematically studying the influence of different variables and their interactions. rsc.orgresearchgate.net

Key parameters that are typically optimized include:

Temperature: Reaction rates are highly dependent on temperature. However, excessively high temperatures can lead to side reactions and decomposition of products or reactants, reducing selectivity and yield.

Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of reactants. Optimization is necessary to find the point of highest yield before potential product degradation or equilibrium shifts occur. researchgate.net

Catalyst Concentration: The amount of catalyst can significantly affect the reaction rate. For enzymatic reactions, a very high concentration could lead to agglomeration, hindering substrate access to the active site. researchgate.net

Reactant Molar Ratio: The stoichiometry of the reactants, such as the excess of the acid or alcohol component in an esterification, can be adjusted to shift the reaction equilibrium and maximize the conversion of a limiting reagent. rsc.org

Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. In some cases, solvent-free systems are developed to align with green chemistry principles. rsc.org

Removal of Byproducts: In equilibrium-limited reactions like esterification or amidation, the continuous removal of byproducts, such as water, can drive the reaction towards the product side. This is often achieved using a vacuum or a Dean-Stark apparatus. rsc.orgmdpi.com

An example of parameter optimization in a related synthesis is presented in the table below.

Table 1: Example of Optimized Parameters for a Catalyzed Chemical Synthesis

| Parameter | Optimized Value | Outcome |

|---|---|---|

| Reaction Temperature | 52.9 °C | Maximized molar conversion |

| Reaction Time | 58.2 h | Achieved 95.9% molar conversion |

| Enzyme Amount | 37.8% (w/w) | Optimal catalyst loading for efficiency |

| pH | 7.0 | Maintained enzyme stability and activity |

Data adapted from a study on optimizing synthesis using response surface methodology. researchgate.net

Derivatization and Functional Group Transformations of this compound

The carboxylic acid moiety and the aromatic ring of this compound are key sites for chemical modification. These transformations yield a variety of derivatives with altered physical, chemical, and biological properties, which are valuable for research.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of this compound can be readily converted to an ester through reaction with an alcohol, typically in the presence of an acid catalyst. This is a condensation reaction where water is eliminated. youtube.com The resulting esters, such as the ethyl or methyl esters, often have different solubility and volatility compared to the parent acid. For example, the ethyl ester of the related 4-(4-chloro-2-methylphenoxy)butanoic acid is a known derivative. lookchem.com

Amidation: Direct amidation involves reacting the carboxylic acid with an amine to form an amide bond, with water as the only byproduct. mdpi.com This reaction often requires high temperatures (above 160 °C) or the use of catalysts to proceed efficiently, as the initial acid-base reaction forms a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com

A variety of catalytic systems have been developed to facilitate amidation under milder conditions:

Boron-Based Catalysts: Boronic acids, particularly those with ortho-substituents, have been shown to be effective catalysts for direct amidation. mdpi.com

Metal-Based Catalysts: Lewis acidic metal catalysts, such as those based on zirconium or hafnium, can activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com Niobium pentoxide (Nb2O5) has been identified as a highly effective and reusable heterogeneous catalyst for the amidation of various carboxylic acids. researchgate.net

The synthesis of amides is crucial in many areas of chemical and pharmaceutical research. researchgate.net

Modification of Aromatic Ring Substituents

The aromatic ring of this compound can undergo various electrophilic substitution reactions to introduce new functional groups. These modifications can significantly alter the molecule's properties. The position of the existing methyl group and the phenoxybutanoic acid chain will direct incoming substituents primarily to the ortho and para positions relative to the activating ether linkage.

Examples of such modifications include:

Halogenation: The introduction of halogen atoms, such as chlorine, onto the aromatic ring is a common transformation. The compound 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) is a well-known analogue where a chlorine atom is substituted at the 4-position of the phenoxy group. nih.govwikipedia.org

Sulfonation: The aromatic ring can be sulfonated to introduce a sulfonic acid group or a chlorosulfonyl group. The derivative 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid is an example of such a modification, providing a reactive handle for further chemical transformations. uni.lusigmaaldrich.com

These modifications are used to create analogues for structure-activity relationship studies and to synthesize new compounds with specific desired characteristics.

Synthesis of Deuterium-Labeled Analogues for Research Applications

Deuterium-labeled compounds are indispensable tools in research, particularly as internal standards for quantitative analysis by mass spectrometry. The synthesis of deuterium-labeled this compound involves replacing one or more hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. nih.gov

The synthesis of these labeled analogues can be achieved through several strategies:

H/D Exchange: This approach involves exchanging C-H bonds with C-D bonds using a deuterium source like deuterium oxide (D2O) under catalytic conditions. princeton.edu

Use of Deuterated Reagents: A more targeted approach involves using deuterated starting materials or reagents in the synthetic sequence. For example, a deuterated version of 2-methylphenol or a deuterated butanoic acid derivative could be used in the initial ether synthesis. Reagents like lithium aluminum deuteride (B1239839) (LiAlD4) can be used to introduce deuterium at specific positions. princeton.edu

Multi-step Synthesis: Complex molecules may require a dedicated multi-step synthesis to introduce deuterium at specific, non-exchangeable positions, ensuring the stability of the label. nih.gov

The resulting deuterium-labeled this compound would have a higher mass than the unlabeled compound but would be chemically identical, making it an ideal internal standard for accurately measuring the concentration of the unlabeled analyte in complex samples.

Elucidation of Mechanism of Action and Biological Pathways Involving 2 2 Methylphenoxy Butanoic Acid

Molecular Basis of Auxin-Mimic Activity in Phenoxyalkanoic Acids

Phenoxyalkanoic acids, including 2-(2-methylphenoxy)butanoic acid, exert their effects by disrupting the delicate hormonal balance that governs plant growth. nih.govnih.gov Their structural similarity to IAA enables them to hijack the plant's natural auxin signaling pathways. unl.edu

Interference with Plant Hormone Balance and Protein Synthesis (General to phenoxy herbicides)

Synthetic auxinic herbicides like those in the phenoxyalkanoic acid class cause a cascade of physiological effects similar to high doses of natural auxin. unl.edu This overload disrupts the normal hormonal equilibrium. nih.gov While natural auxins are rapidly inactivated through conjugation and degradation, synthetic versions like 2,4-D are more stable, leading to prolonged and intensified effects. nih.govnih.gov This sustained "high auxin" signal can interfere with the synthesis of essential proteins. nih.govnih.govresearchgate.net The plant's resources are diverted to uncontrolled growth, ultimately leading to a breakdown in normal cellular functions.

Disruption of Cell Division and Elongation Processes

Auxins and their synthetic mimics are known to induce cell elongation rather than cell division. pressbooks.pub However, the uncontrolled and rapid elongation stimulated by phenoxy herbicides leads to abnormal growth patterns. Studies on related compounds like 2,4-D have shown that at mitogenic levels, they stimulate growing cells to enter the division cycle, resulting in spheroidal and clustered cells rather than elongated ones. nih.gov This suggests that while the primary effect is on elongation, the disruption of the normal cell cycle is a key aspect of their herbicidal action. This interference with the fundamental processes of cell expansion and division ultimately contributes to the plant's death. ucanr.edu

Identification and Characterization of Putative Molecular Targets for this compound

The molecular basis for the action of this compound lies in its interaction with specific cellular components that are central to the auxin signaling cascade.

Interaction with Auxin Receptors (e.g., TIR1, AFB) and Signaling Pathways

The primary molecular targets for auxin and its mimics are a family of F-box proteins known as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. nih.govnih.govosti.gov These proteins act as auxin co-receptors. In the presence of auxin, TIR1/AFB proteins bind to Aux/IAA transcriptional repressors, leading to their degradation by the 26S proteasome. nih.govnih.gov This degradation relieves the repression of Auxin Response Factors (ARFs), which then modulate the transcription of auxin-responsive genes. nih.gov

Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with varying affinities for auxin, allowing for a wide range of responses. nih.gov Studies have shown that different synthetic auxins can exhibit selective binding to different TIR1/AFB family members. nih.govnih.gov For instance, some picolinate (B1231196) auxins show strong selectivity for the AFB5 receptor. nih.gov This differential binding affinity likely contributes to the varying herbicidal efficacy and weed spectrum of different auxin mimics. nih.gov While specific binding data for this compound is not detailed, it is expected to follow this general mechanism of interacting with the TIR1/AFB co-receptor system to initiate the downstream signaling cascade that leads to phytotoxicity. nih.govnih.gov

Table 1: Key Proteins in the Auxin Signaling Pathway

| Protein Family | Function | Role in Auxin Mimic Action |

|---|---|---|

| TIR1/AFB | F-box proteins that act as auxin co-receptors. nih.govelifesciences.org | Bind to auxin mimics, initiating the degradation of Aux/IAA repressors. nih.govnih.gov |

| Aux/IAA | Transcriptional repressors that inhibit auxin-responsive genes. nih.gov | Degraded upon the binding of auxin mimics to the TIR1/AFB-Aux/IAA complex. nih.gov |

| ARF | Auxin Response Factors; transcription factors that regulate the expression of auxin-responsive genes. nih.gov | Activated upon the degradation of Aux/IAA proteins, leading to uncontrolled gene expression and plant death. nih.gov |

Modulation of Enzyme Activity (e.g., acetyl-CoA carboxylase inhibition by related compounds)

While the primary mode of action for phenoxyalkanoic acids is through the auxin signaling pathway, some herbicides with a similar phenoxy structure, known as "fops," act by inhibiting acetyl-CoA carboxylase (ACCase). wikipedia.org ACCase is a crucial enzyme in the biosynthesis of fatty acids. nih.govnih.govyoutube.com The inhibition of this enzyme disrupts the production of essential lipids, leading to the breakdown of cell membranes and ultimately cell death. wikipedia.org

It is important to note that this is a distinct mechanism from the auxin-mimicking activity of compounds like this compound. wikipedia.org However, the existence of structurally related compounds with different molecular targets highlights the potential for diverse biological activities within the broader class of phenoxy-containing chemicals. There is currently no direct evidence to suggest that this compound significantly inhibits ACCase.

Cellular and Physiological Responses Elicited by Phenoxybutanoic Acids in Biological Systems

The molecular interactions of phenoxybutanoic acids trigger a cascade of cellular and physiological events that culminate in the death of susceptible plants. The sustained and amplified auxin signal leads to uncontrolled cell elongation, epinasty (downward bending of leaves), and stem twisting. pressbooks.pub This abnormal growth disrupts the plant's vascular tissues, impeding the transport of water and nutrients.

Furthermore, the hormonal imbalance can lead to the production of other plant hormones, such as ethylene (B1197577) and abscisic acid, which can exacerbate the stress on the plant. nih.gov The plant essentially "grows itself to death" as its metabolic resources are exhausted in the chaotic and unregulated growth processes induced by the herbicide. unl.edu

Effects on Plant Growth and Development

This compound is classified as a synthetic auxin herbicide, meaning it mimics the effects of the natural plant hormone indole-3-acetic acid (IAA). nih.govnumberanalytics.comunl.edu These synthetic auxins are generally more stable within the plant than endogenous IAA. nih.gov The primary mechanism of action involves the disruption of normal hormonal balance, leading to a variety of growth abnormalities in susceptible plants. numberanalytics.comwssa.net

At the molecular level, these herbicides are believed to bind to auxin receptors, which then leads to the overstimulation of auxin-responsive genes. numberanalytics.comunl.edu This uncontrolled stimulation results in a cascade of detrimental physiological effects:

Uncontrolled Cell Growth: The herbicide induces rapid and disorganized cell division and elongation. numberanalytics.com This leads to characteristic symptoms such as twisting of stems and petioles (epinasty), and abnormal tissue proliferation, particularly in vascular tissues. wssa.net

Disruption of Cellular Processes: High concentrations of auxin-mimicking herbicides can inhibit cell division and growth. wssa.net They are thought to acidify the cell wall by stimulating a membrane-bound ATPase proton pump, which increases the activity of enzymes responsible for cell wall loosening. wssa.net This contributes to the uncontrolled growth.

Hormonal Imbalance: The application of these herbicides can stimulate the production of other plant hormones, such as ethylene, which promotes senescence (aging) and cell death, further contributing to the herbicidal effect. numberanalytics.comunl.edu The culmination of these effects is the destruction of vascular tissue, leading to the death of the plant. wssa.net

Impact on Broadleaf Weeds vs. Grass Species

A defining characteristic of phenoxy herbicides like this compound is their selectivity, showing a much greater impact on broadleaf (dicotyledonous) weeds than on grass (monocotyledonous) species. nih.govymaws.com This selectivity is a key reason for their widespread use in controlling broadleaf weeds in turf and cereal crops. 24d.inforigbytaylor.com

The basis for this differential impact is multifactorial and primarily rooted in the physiological and biochemical differences between the two plant types:

Differential Metabolism: The most significant factor in selectivity is the differential metabolism between species. scielo.brscielo.br Tolerant grass species can more rapidly metabolize the herbicide into non-toxic compounds. scielo.brucanr.edu This detoxification often involves processes like oxidation and conjugation, where the herbicide molecule is altered and then bound to other molecules like sugars or amino acids, rendering it inactive. ucanr.edulsuagcenter.com Susceptible broadleaf weeds are less capable of this rapid detoxification, allowing the herbicide to accumulate to lethal levels. scielo.br

Morphological and Anatomical Differences: The physical structure of the plants plays a role. agrilife.org For example, the exposed growing points on many broadleaf weeds make them more vulnerable to contact sprays. agrilife.org In contrast, the growing points of grasses are often protected at the base of the plant. agrilife.org Furthermore, differences in leaf shape and cuticle composition can affect spray retention and absorption.

Translocation: Differences in vascular structure may influence the movement (translocation) of the herbicide within the plant, potentially leading to higher concentrations in the sensitive meristematic tissues of broadleaf plants.

Comparative Analysis of Biological Activities with Structural Analogues

The herbicidal effectiveness and selectivity of phenoxyalkanoic acids are intricately linked to their molecular structure. Minor alterations to the phenoxy ring or the butanoic acid side chain can lead to significant changes in biological activity.

Influence of Phenoxy Ring Substituents on Biological Potency and Selectivity

The type, number, and position of substituents on the phenoxy ring are critical in determining the herbicidal properties of the compound. mdpi.comnih.gov

Nature of Substituents: The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring generally enhances herbicidal activity. mdpi.com Conversely, electron-donating groups can have a different effect. For instance, in a study of phenoxyacetic acid derivatives, the introduction of a methyl group (an electron-donating group) in place of a chlorine atom resulted in a lower degree of lipid peroxidation. nih.gov

Position of Substituents: The location of the substituent on the ring is crucial. In many phenoxy herbicides, substitution at the para (4) and ortho (2) positions confers higher biological activity compared to the meta (3) position. mdpi.com The electronic charge distribution in the aromatic ring is affected by the position of these substituents, which in turn influences the molecule's reactivity and stability. mdpi.com

Multiple Substitutions: The combination of different substituents can fine-tune the activity. For example, many commercial herbicides feature both a chlorine atom and a methyl group on the phenoxy ring, such as in MCPA ((4-chloro-2-methylphenoxy)acetic acid). wikipedia.org

| Substituent Feature | General Impact on Herbicidal Activity |

| Electron-withdrawing Group (e.g., Chlorine) | Generally increases potency. mdpi.com |

| Electron-donating Group (e.g., Methyl) | Can modify activity, sometimes decreasing certain effects compared to halogens. nih.gov |

| Substitution Position | Ortho (2) and Para (4) positions often lead to higher activity than the Meta (3) position. mdpi.com |

Table 1: Influence of Phenoxy Ring Substituents

Role of Butanoic Acid Side Chain Length and Substitution on Activity

The carboxylic acid side chain is a vital component for the molecule's herbicidal function.

Side Chain Length: The length of the alkanoic acid chain is a key determinant of substrate preference and activity. nih.gov Some phenoxybutyric acids, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), act as propesticides. wikipedia.org In susceptible plants, they undergo β-oxidation, a metabolic process that shortens the four-carbon butyric acid chain by two carbons, converting them into the more active two-carbon acetic acid analogues (2,4-D and MCPA, respectively). lsuagcenter.comwikipedia.org The tolerance of certain legume crops is due to their slower rate of this β-oxidation process. lsuagcenter.com

Substitution on the α-Carbon: The introduction of a methyl group at the alpha-carbon (the carbon adjacent to the carboxyl group) of the side chain, as seen in analogues like mecoprop (B166265) and dichlorprop (B359615), creates a chiral center. wikipedia.org This means the molecule can exist in two non-superimposable mirror-image forms (enantiomers). The biological activity is often highly stereospecific, with the (R)-enantiomer typically being the more active form as it binds more effectively to the target auxin receptors. wikipedia.orgnih.gov The precise placement of the carboxylate group relative to the phenyl group is considered more critical for activity than the placement of the methyl group. nih.gov

| Side Chain Feature | Impact on Herbicidal Activity | Example |

| Butyric Acid Chain (4-carbon) | Can act as a pro-herbicide, converted to a more active form in susceptible plants. wikipedia.org | MCPB is converted to MCPA. wikipedia.org |

| α-Methyl Substitution | Creates a chiral center, with one enantiomer (typically R) being more biologically active. wikipedia.orgnih.gov | Dichlorprop. wikipedia.org |

Table 2: Role of the Alkanoic Acid Side Chain

Structure-Activity Relationship (SAR) Studies for Biological Efficacy and Selectivity of Phenoxyalkanoic Acids

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of phenoxyalkanoic acids relates to their biological function. youtube.com These studies have identified several essential structural features required for their herbicidal efficacy and selectivity. mdpi.comnih.gov

Key findings from SAR studies include:

An Unsaturated Ring System: The presence of an aromatic ring, like the phenyl ring in this compound, is a prerequisite for activity. mdpi.com

A Carboxylic Acid Side Chain: A side chain containing a carboxylic acid group (or a group that can be metabolized to a carboxylic acid) is essential. mdpi.com This acidic group is believed to be a primary point of interaction with the plant's auxin receptors.

An Ether Linkage: The ether oxygen that connects the phenoxy ring to the alkanoic acid side chain is a critical part of the molecular scaffold.

Stereochemistry: As noted previously, for molecules with a chiral center in the side chain, the three-dimensional arrangement of the atoms is vital. The herbicidal activity is often confined to one specific enantiomer, highlighting the precise fit required at the receptor site. nih.govnih.gov

Ring Substituents: The electronic properties conferred by substituents on the phenoxy ring modulate the potency and selectivity of the herbicide. mdpi.commdpi.com Minor modifications, such as changing the position of a substituent or elongating a side chain, can lead to notable changes in biological activity. nih.gov

| Structural Component | Requirement for Herbicidal Activity |

| Aromatic Ring | Essential for the basic structure. mdpi.com |

| Carboxylic Acid Group | Essential for receptor binding and activity. mdpi.com |

| Ether Linkage | Critically links the ring and the side chain. |

| Ring Substituents | Modulate potency and selectivity. mdpi.commdpi.com |

| Side Chain Stereochemistry | Critical for activity in chiral compounds. wikipedia.orgnih.gov |

Table 3: Summary of Structure-Activity Relationships for Phenoxyalkanoic Acids

Environmental Dynamics and Biodegradation of 2 2 Methylphenoxy Butanoic Acid

Environmental Fate and Transport in Various Compartments

The movement and longevity of 2-(2-methylphenoxy)butanoic acid in the environment are influenced by its chemical properties and interactions with soil and water.

Soil Persistence and Mobility

The persistence of this compound in soil, often measured by its half-life (DT50), is relatively low. In topsoil (<30 cm depth), its half-life is approximately 12 days. geus.dk However, this persistence increases significantly with soil depth, reaching over 84 days at depths of 70–80 cm. geus.dk The primary mechanism for its dissipation in soil is bacterial degradation. researchgate.netnih.gov

The mobility of this compound, along with other phenoxyalkanoic acids, is influenced by soil properties. Adsorption to soil particles, which reduces mobility, tends to increase with higher organic matter content. orst.edu However, as a weak acid, it primarily exists in its anionic form in most soils, which makes it relatively mobile and less prone to strong adsorption. nih.govorst.edu The rate of degradation for phenoxyalkanoic acids generally follows the order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P. researchgate.netnih.gov

Table 1: Soil Persistence of this compound (as Mecoprop-p) This table is interactive. Users can sort columns by clicking on the headers.

| Soil Depth | Half-life (DT50) | Reference |

|---|---|---|

| <30 cm | ~12 days | geus.dk |

| 70-80 cm | >84 days | geus.dk |

Leaching Potential into Groundwater

Due to its high water solubility and relatively low adsorption to soil, this compound has a recognized potential to leach from soil into groundwater. geus.dkorst.eduservice.gov.uk Its high mobility in various soil types facilitates transport through the soil profile. orst.edu While its persistence is generally not long enough to be a widespread groundwater contaminant, its mobility characteristics necessitate monitoring and careful management to protect water resources. orst.edu The Groundwater Ubiquity Score (GUS), which combines persistence and mobility data, can be used to estimate leaching potential. nih.gov A lower organic carbon-water (B12546825) partition coefficient (Koc) and a longer half-life contribute to a higher leaching risk. nih.gov

Microbial Degradation Pathways and Associated Microorganisms

The breakdown of this compound is primarily a biological process driven by soil microorganisms.

Bacterial Consortia Involved in Phenoxyalkanoic Acid Degradation

A variety of bacteria are capable of degrading phenoxyalkanoic acids. Specific strains like Stenotrophomonas maltophilia PM, isolated from an aquifer, have been shown to degrade mecoprop (B166265) and other related herbicides, using them as a sole source of carbon and energy. nih.govresearchgate.net Sphingomonas herbicidovorans MH is another versatile bacterium that can grow on mecoprop and dichlorprop (B359615). nih.gov The degradation process is often carried out by bacterial consortia, where different species work synergistically to break down the compound and its metabolites. researchgate.netmdpi.com Degradation is associated with the proliferation of specific genes, notably the tfdA class III genes, which are involved in the breakdown of this herbicide group. geus.dk

Table 2: Examples of Bacteria Involved in Phenoxyalkanoic Acid Degradation This table is interactive. Users can sort columns by clicking on the headers.

| Bacterium | Degraded Compound(s) | Reference |

|---|---|---|

| Stenotrophomonas maltophilia PM | Mecoprop, MCPA, 2,4-D, etc. | nih.govresearchgate.net |

| Sphingomonas herbicidovorans MH | Mecoprop, Dichlorprop | nih.gov |

| Alcaligenes denitrificans | (R)-mecoprop | nih.gov |

Ether Cleavage as an Initial Step in Degradation

The microbial degradation of phenoxyalkanoic acids like this compound typically begins with the cleavage of the ether bond. nih.govwikipedia.org This initial step is often catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme, encoded by genes such as tfdA. researchgate.netresearchgate.net This enzymatic reaction breaks the link between the phenoxy group and the alkanoic acid side chain, producing corresponding phenols and an aliphatic side chain (pyruvate in the case of mecoprop). researchgate.netnih.gov This cleavage is a critical activation step, making the molecule accessible for further breakdown. masterorganicchemistry.com

Metabolic Routes for Dissimilation in Natural Environments

Following the initial ether cleavage, the resulting aromatic and aliphatic intermediates are funneled into central metabolic pathways. For mecoprop, the ether cleavage yields 4-chloro-2-methylphenol (B52076) and pyruvate. researchgate.net The chlorophenol is then hydroxylated to form a chlorocatechol. nih.gov This is followed by the ortho-cleavage pathway, where the aromatic ring is opened by a chlorocatechol 1,2-dioxygenase. nih.govresearchgate.net Subsequent enzymatic reactions lead to the complete mineralization of the compound into carbon dioxide and water. researchgate.net The entire process allows the degrading microorganisms to utilize the original compound as a source of carbon and energy for growth. nih.gov

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound and related compounds, key abiotic degradation pathways include oxidative and photolytic processes.

Oxidative Degradation in the Presence of Catalysts

Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants like phenoxyalkanoic acid herbicides. These processes generate highly reactive hydroxyl radicals that can break down the complex molecules into simpler, less harmful substances.

One of the most studied AOPs is the photo-Fenton reaction, which involves the use of UV irradiation, hydrogen peroxide (H₂O₂), and an iron catalyst (Fe²⁺ or Fe³⁺). researchgate.net This system has been shown to significantly enhance the degradation and mineralization of phenoxy herbicides like MCPA and MCPP. researchgate.net For instance, the photo-Fenton system can achieve photodegradation times of as little as 7 minutes for MCPA and 10 minutes for MCPP, with mineralization yields reaching 95% and 96%, respectively. researchgate.net The efficiency of this process is influenced by operational parameters such as the ratio of H₂O₂ to the iron catalyst and the initial catalyst concentration. researchgate.net

The following table summarizes the mineralization yields of various phenoxy herbicides using different photochemical systems.

| Herbicide | Photochemical System | Irradiation Time | Mineralization Yield |

| MCPA | UV Irradiation | 2 hours | 64% |

| MCPP | UV Irradiation | 2 hours | 69% |

| 2,4-DP | UV Irradiation | 2 hours | 42% |

| 2,4-D | UV Irradiation | 2 hours | 35% |

| MCPA | UV/H₂O₂ | ~30 minutes | - |

| MCPP | UV/H₂O₂ | ~30 minutes | 79% |

| 2,4-D | UV/H₂O₂ | >60 minutes | 56% |

| 2,4,5-T | UV/H₂O₂ | >60 minutes | - |

| MCPA | Photo-Fenton | 7 minutes | 95% |

| MCPP | Photo-Fenton | 10 minutes | 96% |

| 2,4-D | Photo-Fenton | 40 minutes | 80% |

| 2,4,5-T | Photo-Fenton | 60 minutes | 89% |

| 2,4-DP | Photo-Fenton | - | 94% |

Data sourced from ResearchGate. researchgate.net

Photolytic Degradation Pathways (Theoretical and experimental studies on related compounds)

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. While direct photolysis of phenoxy herbicides with UV irradiation alone results in very low degradation and mineralization rates, the process is significantly enhanced when combined with other agents like hydrogen peroxide (UV/H₂O₂). researchgate.net

For related compounds like MCPA, MCPP, 2,4-D, and 2,4,5-T, studies have shown that the UV/H₂O₂ system leads to more rapid photodecomposition. researchgate.net The degradation times were approximately 30 minutes for MCPA and MCPP, and over 60 minutes for 2,4-D and 2,4,5-T. researchgate.net The rate constants for the reaction with hydroxyl radicals, a key step in this degradation pathway, have been determined for these compounds. researchgate.net

Metabolic Transformations in Biological Organisms

The metabolic fate of this compound and its analogues is crucial for understanding their environmental impact and potential for bioaccumulation.

Excretion and Metabolism in Animals (analogous to MCPB)

Studies on analogous compounds like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) provide insights into the metabolic pathways in animals. When administered to animals, MCPB is metabolized to MCPA (2-methyl-4-chlorophenoxyacetic acid). nih.gov For example, dairy cows fed MCPB were found to have MCPA as a metabolite. nih.gov Similarly, oral doses of MCPB given to guinea pigs resulted in the formation and excretion of MCPA in the urine. nih.gov

The metabolism and excretion of MCPA itself have been studied in rats and dogs. In both species, the primary route of excretion is through urine. nih.gov The main compounds excreted are unchanged MCPA and its hydroxylated metabolite, hydroxymethylphenoxyacetic acid (HMCPA). nih.gov However, there are species-specific differences in the rate and extent of elimination. Rats eliminate the compound much faster than dogs, leading to a significantly lower systemic exposure in rats. nih.gov In dogs, a larger proportion of the metabolites are excreted as glycine (B1666218) or taurine (B1682933) conjugates. nih.gov

Uptake and Degradation in Plants (analogous to MCPB)

In plants, phenoxybutyric herbicides like MCPB act as propesticides. wikipedia.org This means they are converted into their more active herbicidal forms within the plant. wikipedia.org MCPB is metabolized to MCPA, which then acts as a systemic growth-regulating hormone, disrupting the plant's normal development and leading to its death. nih.govwikipedia.org

The uptake of these herbicides is primarily through the foliage, although root and seed uptake can also occur. nih.gov Once absorbed, they are translocated within the plant. Studies on peas treated with radiolabelled MCPB have shown that MCPA and its conjugates are the major residues found in the mature vines and pods. fao.org

Ecotoxicological Implications and Environmental Risk Assessment for Related Compounds

The ecotoxicological effects of phenoxy herbicides are a significant concern due to their widespread use in agriculture. carexcanada.ca These compounds can pose a risk to non-target organisms in the environment.

Risk assessments for compounds like MCPB consider both the parent compound and its primary metabolite, MCPA, due to their similar chemical structures and environmental fate characteristics. epa.gov Environmental exposure is expected through runoff and spray drift, which can impact non-target terrestrial and aquatic plants. epa.gov

Phenoxy herbicides are generally considered to be of low to moderate acute toxicity to mammals. nih.gov However, concerns have been raised about their potential for long-term health effects, including carcinogenicity. carexcanada.caucanr.edu The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans. carexcanada.ca

The following table presents a summary of the ecotoxicity data for the related compound MCPB.

| Organism | Test Type | Endpoint | Value | Source |

| Lemna gibba (Duckweed) | 7-day growth | ErC₅₀ | 6.29 mg/L | AERU herts.ac.uk |

It is important to note that the toxicity of phenoxy herbicides can be influenced by the presence of contaminants, such as dioxins, which can be formed during the manufacturing process of some of these compounds. ucanr.edu

Advanced Analytical Methodologies for 2 2 Methylphenoxy Butanoic Acid

Extraction and Sample Preparation Protocols for Complex Matrices

Effective sample preparation is a critical first step to isolate 2-(2-Methylphenoxy)butanoic acid from interfering matrix components and to concentrate it for subsequent analysis. The choice of extraction technique is heavily dependent on the nature of the sample matrix, such as soil, water, or biological tissues.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices. iaea.org Originally developed for fruits and vegetables, its application has been extended to more complex samples like soil. nih.govportico.org For acidic pesticides such as this compound, modifications to the standard QuEChERS protocol are often necessary to ensure efficient extraction.

The process typically begins with the homogenization of the sample, followed by an extraction and partitioning step using an organic solvent (commonly acetonitrile) and a salt mixture. iaea.org For acidic analytes, the pH of the extraction solvent is a crucial parameter. Acidification of the acetonitrile, often with acetic acid, helps to keep the acidic pesticides in their neutral form, enhancing their partitioning into the organic solvent. hpst.cz

A subsequent dispersive solid-phase extraction (dSPE) step is employed for cleanup. This involves adding specific sorbents to the extract to remove interfering substances like lipids, pigments, and sugars. However, for acidic pesticides, the commonly used primary secondary amine (PSA) sorbent should be avoided as it can adsorb the acidic analytes, leading to poor recoveries. mdpi.comacs.org Instead, alternative sorbents like C18 are used to remove nonpolar interferences. mdpi.com

Table 1: Example of a Modified QuEChERS Protocol for Acidic Pesticides in Soil

| Step | Procedure | Purpose |

| 1. Sample Homogenization | A representative sample (e.g., 10-15 g of soil) is weighed into a centrifuge tube. | To ensure a uniform and representative sample for extraction. |

| 2. Extraction | 15 mL of 1% acetic acid in acetonitrile is added. The tube is shaken vigorously. | To extract the acidic pesticides from the sample matrix into the organic solvent. |

| 3. Partitioning | A salt mixture (e.g., magnesium sulfate, sodium chloride) is added. The tube is shaken and then centrifuged. | To induce phase separation between the aqueous and organic layers. |

| 4. Dispersive SPE (dSPE) Cleanup | An aliquot of the supernatant is transferred to a tube containing a cleanup sorbent (e.g., C18 and magnesium sulfate). The tube is vortexed and centrifuged. | To remove interfering matrix components from the extract. |

| 5. Final Extract | The cleaned extract is collected for analysis. | The final solution ready for chromatographic analysis. |

This table presents a generalized protocol. Specific parameters may need to be optimized based on the exact matrix and analytical instrumentation.

For gas chromatography (GC) analysis, derivatization is often a necessary step for non-volatile or polar compounds like this compound. researchgate.net The process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. Derivatization can also improve chromatographic peak shape and enhance detector response. gcms.cz

Methylation is a common derivatization technique for carboxylic acids, converting them into their more volatile methyl esters. scielo.br This can be achieved using various reagents, such as diazomethane or by reacting the acid with methanol in the presence of an acidic catalyst like hydrochloric acid or acetyl chloride. caltech.edu Another approach is the use of reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.

For enhanced sensitivity with an electron capture detector (ECD), derivatization with reagents containing electrophoric groups is employed. Pentafluorobenzyl bromide (PFBBr) is a widely used reagent for this purpose, reacting with carboxylic acids to form pentafluorobenzyl esters. researchgate.netoup.comoup.com

Table 2: Common Derivatization Reagents for Carboxylic Acids

| Reagent | Derivative Formed | Key Advantages |

| Diazomethane | Methyl ester | Highly reactive, rapid reaction. |

| Methanol with Acid Catalyst | Methyl ester | Readily available reagents. |

| BSTFA | Trimethylsilyl (TMS) ester | Forms stable derivatives, suitable for a wide range of compounds. |

| PFBBr | Pentafluorobenzyl (PFB) ester | Provides high sensitivity for Electron Capture Detection (ECD). oup.comoup.com |

The choice of derivatization reagent and reaction conditions must be carefully optimized for each specific analyte and matrix to ensure complete derivatization and avoid the formation of byproducts.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for this compound, providing the necessary separation from other compounds present in the sample extract. The choice between liquid and gas chromatography depends on the analyte's properties and the desired sensitivity and selectivity of the method.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of aryloxyalkanoic acids like this compound, as it can often be performed without the need for derivatization. oup.com Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. mdpi.com

The retention of acidic compounds in reversed-phase HPLC is highly dependent on the pH of the mobile phase. mdpi.comnih.gov By adjusting the pH to be below the pKa of the carboxylic acid group, the compound will be in its neutral, protonated form, leading to increased retention on the nonpolar stationary phase. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a buffer or acid (e.g., formic acid) added to control the pH. nih.govepa.gov

Detection in HPLC is commonly achieved using a diode-array detector (DAD) or a mass spectrometer.

Table 3: Typical HPLC Parameters for the Analysis of Aryloxyalkanoic Acids

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile (both containing 0.1% formic acid) epa.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 50 µL |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometer (MS) |

These parameters provide a general guideline and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of a wide range of pesticides. hpst.cz For compounds like this compound, GC-MS analysis typically requires a prior derivatization step to increase volatility, as discussed in section 5.1.2. oup.com

In GC-MS, the derivatized analyte is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. hpst.cz The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron impact ionization) and fragmented. oup.com The resulting mass spectrum, which is a unique fingerprint of the compound, is used for identification and quantification. oup.com

The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interference, which is particularly beneficial for complex samples. hpst.czthermofisher.com

Table 4: General GC-MS Conditions for Derivatized Phenoxy Acid Herbicides

| Parameter | Typical Conditions |

| GC Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV oup.com |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Specific temperature programs and other parameters will depend on the specific derivative being analyzed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the trace analysis of acidic pesticides in complex matrices due to its high sensitivity, selectivity, and applicability to polar and thermally labile compounds without the need for derivatization. acs.orgnih.govwaters.com

The separation is achieved using HPLC, as described in section 5.2.1. The eluent from the HPLC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. researchgate.net For acidic compounds like this compound, ESI is usually operated in negative ion mode, which facilitates the formation of deprotonated molecules [M-H]⁻. nih.gov

In the tandem mass spectrometer, the precursor ion (the deprotonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection of analytes at very low concentrations even in complex matrices. jfda-online.com

Table 5: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column |

| Mobile Phase | Water with 0.1% formic acid and Methanol with 0.1% formic acid (gradient elution) epa.gov |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion [M-H]⁻ | Calculated m/z for C11H13O3 |

| Product Ions | Hypothetical fragments for quantification and confirmation |

| Collision Energy | Optimized for fragmentation of the precursor ion |

The specific mass transitions and collision energies must be determined experimentally for each compound.

Spectroscopic Characterization Methods

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group on the phenoxy ring, the aromatic protons, the methine proton at the chiral center, the methylene protons of the butyric acid chain, and the terminal methyl group of the chain. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and butanoic acid substituents on the phenyl ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. This includes the carbons of the methyl group, the aromatic ring, the carbonyl group of the carboxylic acid, and the aliphatic chain. The chemical shifts of these carbons provide valuable information about their electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet |

| Methine (CH) | 4.5 - 4.8 | Triplet |

| Methylene (CH₂) | 1.8 - 2.2 | Multiplet |

| Phenoxy Methyl (CH₃) | 2.2 - 2.4 | Singlet |

| Butanoic Methyl (CH₃) | 0.9 - 1.1 | Triplet |

| Carboxylic Acid (OH) | 10.0 - 12.0 | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-C) | 110 - 135 |

| Methine (CH) | 70 - 80 |

| Methylene (CH₂) | 25 - 35 |

| Phenoxy Methyl (CH₃) | 15 - 25 |

| Butanoic Methyl (CH₃) | 10 - 15 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key expected absorptions include a broad O-H stretch from the carboxylic acid group, a strong C=O stretch from the carbonyl group, C-O stretching from the ether linkage, and C-H stretching from the aromatic and aliphatic portions of the molecule.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-O (Ether) | 1200-1260 | Strong |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring in this compound would result in characteristic absorption bands in the ultraviolet region, typically around 220 nm and 270-280 nm. These absorptions are due to π → π* transitions within the aromatic system.

Development and Validation of High-Throughput Analytical Assays

The development of high-throughput analytical assays is crucial for the efficient screening and quantification of this compound, particularly in environmental and agricultural contexts. These methods often employ advanced chromatographic techniques coupled with sensitive detectors.

Method Trueness, Recoveries, and Limits of Quantification (LOQ)

Method validation is a critical process to ensure the reliability of analytical data. Key parameters that are rigorously evaluated include trueness, recovery, and the limit of quantification (LOQ).

Trueness refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often expressed as bias.

Recovery is a measure of the extraction efficiency of an analytical method for a particular matrix. It is determined by analyzing spiked samples and is expressed as a percentage.

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.

While specific validation data for this compound is not extensively published, data from studies on the broader class of phenoxyalkanoic acid herbicides in various matrices can provide representative values.

Table 4: Representative Method Validation Data for Phenoxyalkanoic Acid Herbicides in Environmental Samples

| Matrix | Analytical Method | Trueness (Bias %) | Recovery (%) | LOQ (µg/L or µg/kg) |

|---|---|---|---|---|

| Water | LC-MS/MS | < ±15 | 85-110 | 0.01 - 0.1 |

| Soil | GC-MS | < ±20 | 80-115 | 1 - 10 |

| Plant Tissue | LC-MS/MS | < ±20 | 75-120 | 5 - 20 |

Note: These values are indicative and can vary significantly depending on the specific analyte, matrix, and analytical instrumentation.

Assessment of Matrix Effects in Analytical Measurements

Matrix effects are a significant challenge in the analysis of trace levels of compounds in complex samples like soil, water, and biological tissues. These effects, caused by co-eluting endogenous components of the matrix, can lead to the suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of the results.

In the context of analyzing this compound using techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects are commonly assessed by comparing the response of the analyte in a pure solvent standard to its response in a matrix-matched standard. The matrix effect is then calculated as a percentage. Strategies to mitigate matrix effects include the use of stable isotope-labeled internal standards, more selective sample preparation techniques (e.g., solid-phase extraction), and the use of matrix-matched calibration curves.

Trace Analysis and Residue Determination in Environmental and Biological Samples

The ability to detect and quantify trace amounts of this compound is essential for monitoring its environmental fate and potential exposure. This requires highly sensitive and selective analytical methods.

Given that this compound is a chiral compound, existing as two enantiomers, enantioselective analysis is often necessary to understand its biological and environmental behavior, as the two enantiomers can have different activities and degradation rates. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for separating the enantiomers.

For trace analysis, gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the methods of choice due to their high sensitivity and specificity. Sample preparation is a critical step and typically involves extraction from the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction) followed by a clean-up procedure to remove interfering substances. For GC analysis, a derivatization step to convert the carboxylic acid to a more volatile ester is often required.

The determination of residues in environmental samples such as soil and water, as well as in biological samples like plant tissues, helps in assessing the persistence, mobility, and potential accumulation of the compound.

Table 5: Common Analytical Techniques for Trace Analysis of Phenoxyalkanoic Acids

| Analytical Technique | Detector | Typical Sample Types | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Soil, Water | High resolution, well-established methods |

| Liquid Chromatography (LC) | Mass Spectrometry (MS/MS), Diode Array Detector (DAD) | Water, Plant Tissue, Biological Fluids | Suitable for non-volatile compounds, direct analysis of aqueous samples |

Computational and Theoretical Investigations of 2 2 Methylphenoxy Butanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. For phenoxyalkanoic acids, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to perform geometry optimization and calculate electronic properties. nih.govorientjchem.org These calculations provide the most stable three-dimensional structure of the molecule and allow for detailed analysis of its electronic landscape.

Key parameters derived from these studies include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For phenoxyacetic acid and its derivatives, calculations have been shown to agree well with experimental data from X-ray crystallography. orientjchem.org

Electronic Charge Distribution: Methods like Natural Bond Orbital (NBO) and CHelpG are used to calculate the partial atomic charges on each atom. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are vital for receptor binding.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov These orbital energies are also used to calculate global reactivity descriptors like electronegativity, chemical potential, and hardness. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with a biological receptor.

Studies on related phenoxyacetic acids demonstrate that these quantum chemical methods can effectively model the structure and reactivity of this class of compounds, providing a solid foundation for understanding the electronic characteristics of 2-(2-Methylphenoxy)butanoic acid. nih.gov

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net In the context of this compound, MD simulations are essential for investigating its interaction with its biological target, the auxin signaling pathway components like the TIR1/AFB receptors. nih.govresearchgate.net

An MD simulation protocol for studying this interaction would typically involve:

System Setup: A high-resolution crystal structure of the target protein (e.g., the TIR1 receptor) is placed in a simulation box with the ligand (the phenoxyalkanoic acid). The box is then filled with water molecules and ions to mimic physiological conditions.

Force Field Application: A force field (e.g., AMBER, CHARMM, OPLS-AA) is chosen to define the potential energy of the system. researchgate.netmdpi.com The force field consists of mathematical equations and parameters that describe the covalent and non-covalent interactions between atoms.

Simulation: The simulation proceeds by solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory that shows how the complex behaves over time (typically nanoseconds to microseconds).

Analysis: The trajectory is analyzed to understand the stability of the compound-receptor complex, identify key amino acid residues involved in the interaction, and calculate the binding free energy. researchgate.netmdpi.com

MD simulations on related auxin herbicides have provided detailed insights into how these molecules bind to the TIR1/AFB co-receptor complex, stabilizing its interaction with Aux/IAA repressor proteins and triggering the herbicidal effect. nih.govresearchgate.net This approach can elucidate the specific binding mode of this compound and explain the structural basis for its biological activity.

In Silico Prediction of Biological Activity and ADME Properties

In silico models are used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for assessing its pharmacokinetic profile. Numerous online platforms and software packages (e.g., SwissADME, ADMETlab, pkCSM) employ sophisticated algorithms and models built from large experimental datasets to make these predictions. nih.gov While general models for complex phenomena can be challenging, local models developed for specific chemical classes often provide valuable predictions. nih.govresearchgate.net

For this compound, a typical in silico ADME assessment would predict various physicochemical and pharmacokinetic parameters. The table below presents a hypothetical profile based on properties commonly evaluated for similar small molecules.

| Property | Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | ~194 g/mol | Influences size-dependent diffusion and transport. |

| LogP (Lipophilicity) | 2.0 - 3.0 | Affects solubility, permeability, and plasma protein binding. | |

| Topological Polar Surface Area (TPSA) | ~46.5 Ų | Correlates with passive molecular transport through membranes. | |

| Absorption | Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | An in vitro model for predicting human intestinal permeability. nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes/No | Indicates potential for central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump that can limit drug distribution to tissues. nih.gov | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9, CYP2C19, etc. | Predicts potential for drug-drug interactions. nih.gov |

| Metabolites | - | Predicts the products of biotransformation. | |

| Excretion | Total Clearance | Low | Predicts the rate of removal of the compound from the body. |

These predictive models are invaluable in early-stage research for screening compounds and identifying potential liabilities before committing to more resource-intensive experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxyalkanoic Acids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For phenoxyalkanoic acids, QSAR models are developed to predict herbicidal efficacy or other biological properties based on calculated molecular descriptors.

A QSAR model is generally expressed as: Activity = f(Molecular Descriptors)

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A set of phenoxyalkanoic acid congeners with experimentally measured biological activity (e.g., herbicidal IC50 values) is assembled.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) and can describe physicochemical, topological, or electronic properties.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of descriptors with the observed activity. orientjchem.org The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a separate test set of compounds (R²pred). nih.gov

Studies on phenoxyacetic acid derivatives have identified several key descriptors that influence their biological efficacy. acs.org

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

|---|---|---|

| Lipophilicity | LogP / ClogP | Crucial for membrane penetration to reach the target site. acs.org |

| Electronic | Polarizability | Relates to the molecule's ability to form instantaneous dipole interactions. acs.org |

| Steric/Topological | Molecular Volume / Shape Indices | Determines the fit of the molecule within the receptor's binding pocket. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Important for specific interactions with amino acid residues in the target protein. acs.org |

QSAR models serve as powerful predictive tools, enabling the virtual screening of novel chemical structures and the rational design of more potent and selective herbicides.

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule can fit into its biological target. For flexible molecules like this compound, which has several rotatable bonds in its butanoic acid side chain, conformational analysis is essential. mdpi.com

This type of study involves systematically or stochastically exploring the potential energy surface of the molecule to identify all low-energy (stable) conformations and the energy barriers between them. The flexibility of the side chain and the relative orientation of the carboxylic acid group with respect to the phenoxy ring are particularly important for the herbicidal activity of phenoxyalkanoic acids. acs.org

The process typically involves:

Conformational Search: Using algorithms like systematic search or molecular dynamics to generate a large number of possible conformations. nih.gov

Energy Minimization: Each generated conformation is subjected to energy minimization using quantum mechanics (QM) or molecular mechanics (MM) methods to find its nearest local energy minimum.

Analysis of Stable Conformers: The resulting low-energy conformers are analyzed and compared. The "active conformation"—the shape the molecule adopts when bound to its receptor—is often hypothesized to be one of these low-energy structures.

For phenoxyalkanoic acids, conformational analysis helps explain how changes in the length or branching of the alkyl chain can affect biological activity. The ability of the molecule to adopt a specific conformation required for binding to the auxin receptor is a key determinant of its efficacy. mdpi.com

Applications and Translational Research of 2 2 Methylphenoxy Butanoic Acid

Agricultural Applications in Weed Management Systems (analogous to phenoxy herbicides)